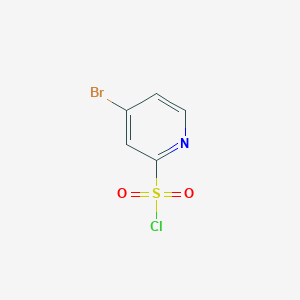

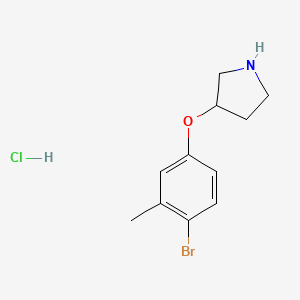

![molecular formula C18H24BFN2O4 B1525707 叔丁基 5-氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶-1-羧酸酯 CAS No. 1073338-93-8](/img/structure/B1525707.png)

叔丁基 5-氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶-1-羧酸酯

描述

“Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL), which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable intermediate in the Suzuki-Miyaura cross-coupling reactions . The boron atom in the dioxaborolane moiety can undergo transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds . These structures are foundational in medicinal chemistry due to their presence in numerous biologically active molecules, including drugs with anticancer, antiviral, and antibacterial properties.

Development of Organic Light-Emitting Diodes (OLEDs)

Researchers are exploring the use of this compound in the development of OLEDs . The electronic properties of the pyrrolopyridine core can be harnessed to create materials that emit light when an electric current is applied, which is essential for next-generation display and lighting technologies.

Agricultural Chemical Research

The compound’s structural framework is being investigated for its potential use in agricultural chemicals . Its ability to be modified through various chemical reactions makes it a candidate for the development of new pesticides and herbicides.

Photovoltaic Materials

Due to its electronic characteristics, this compound is also being studied for its application in photovoltaic materials . It could play a role in the creation of more efficient solar cells, contributing to the advancement of renewable energy technologies.

Drug Discovery and Design

The tert-butyl group and the fluorine atom present in the compound make it a significant molecule in drug discovery and design . These functional groups can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and ability to cross biological membranes.

Radiosensitization Research

Compounds like this are being examined for their radiosensitizing effects . They could potentially enhance the efficacy of radiation therapy in cancer treatment by making cancer cells more susceptible to radiation damage.

Chemical Engineering Applications

Lastly, the compound’s robust chemical structure allows for its use in various chemical engineering applications . It can be used to synthesize new materials with unique properties, such as high thermal stability or specific catalytic activities.

属性

IUPAC Name |

tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BFN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWKMCGPZCOCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601106952 | |

| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601106952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate | |

CAS RN |

1073338-93-8 | |

| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073338-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601106952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

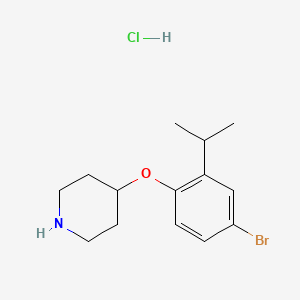

![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)

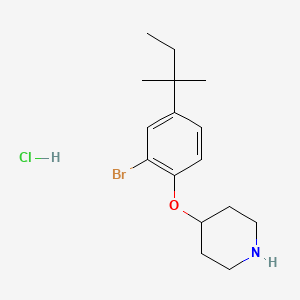

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)

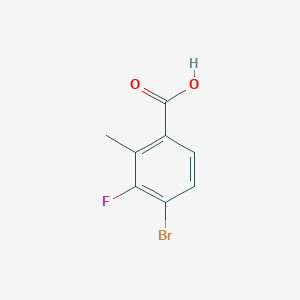

![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)

![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)